An In-depth Technical Guide to 3-Chloro-N-cyclohexyl-5-fluorobenzamide (CAS 1881330-78-4): A Predictive Analysis Based on Structurally Related Analogues
An In-depth Technical Guide to 3-Chloro-N-cyclohexyl-5-fluorobenzamide (CAS 1881330-78-4): A Predictive Analysis Based on Structurally Related Analogues
Disclaimer: As of the latest database searches, detailed experimental data for 3-Chloro-N-cyclohexyl-5-fluorobenzamide with CAS number 1881330-78-4 is not publicly available. This guide has been constructed by a senior application scientist to provide a predictive overview based on the well-documented properties and reaction mechanisms of structurally similar compounds. The insights herein are intended for research and development purposes and should be validated by empirical studies.
Introduction
The benzamide scaffold is a cornerstone in medicinal chemistry and materials science, valued for its rigid, planar structure and its capacity for hydrogen bonding. The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive technical overview of the predicted characteristics, synthesis, and potential applications of 3-Chloro-N-cyclohexyl-5-fluorobenzamide, a novel benzamide derivative. Our analysis is built upon a foundation of data from closely related analogues to forecast its behavior and utility for researchers in drug discovery and chemical synthesis.
PART 1: Physicochemical Properties and Structural Analysis
To establish a baseline for 3-Chloro-N-cyclohexyl-5-fluorobenzamide, we will first examine its core structural components and compare them with known analogues. The target molecule combines a 3-chloro-5-fluorobenzoyl group with a cyclohexyl amide substituent.
Structural Comparison of Target Compound and Key Analogues
Below is a visual representation of the target compound and its informative analogues. The similarities in their backbones allow for a reasoned extrapolation of properties.
Caption: Logical relationship between the target compound and its analogues.
Predicted Physicochemical Data
The following table summarizes the known properties of key analogues and provides predicted values for the target compound. These predictions are derived from computational models and comparison with the empirical data of the analogues.
| Property | 3-chloro-N-cyclohexylbenzamide | N-Cyclohexyl-3-fluorobenzamide | 3-Chloro-N-cyclohexyl-5-fluorobenzamide (Predicted) |
| CAS Number | 62250-56-0 | 188439-68-1 (example) | 1881330-78-4 |
| Molecular Formula | C13H16ClNO[1][2] | C13H16FNO | C13H15ClFNO |
| Molecular Weight | 237.73 g/mol | 221.27 g/mol | 255.72 g/mol |
| Appearance | White to off-white solid | White solid | Predicted to be a white to off-white solid |
| Melting Point | 186-187 °C | Data not readily available | Predicted to be in the range of 180-200 °C |
| Solubility | Low in water, soluble in organic solvents | Low in water, soluble in organic solvents | Predicted to have low water solubility and good solubility in organic solvents like DCM, EtOAc, and MeOH |
| SMILES | C1CCC(CC1)NC(=O)C2=CC(=CC=C2)Cl[1][2] | C1CCC(CC1)NC(=O)C2=CC(=CC=C2)F | C1CCC(CC1)NC(=O)C2=CC(F)=CC(Cl)=C2 |
| InChIKey | OVLRIRXRCDDACZ-UHFFFAOYSA-N[1] | Data not readily available | Predicted InChIKey |
PART 2: Synthesis and Mechanistic Insights
The synthesis of N-substituted benzamides is a well-established transformation in organic chemistry. The most direct and reliable method is the acylation of an amine with a benzoyl chloride.
Proposed Synthetic Pathway
The proposed synthesis for 3-Chloro-N-cyclohexyl-5-fluorobenzamide involves the reaction of 3-chloro-5-fluorobenzoyl chloride with cyclohexylamine in the presence of a base to neutralize the HCl byproduct.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Adapted from Analogue Synthesis)
This protocol is adapted from established procedures for similar benzamide syntheses.[3] It is designed to be a self-validating system with clear checkpoints.
Materials:
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3-chloro-5-fluorobenzoyl chloride (1.0 eq)
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Cyclohexylamine (1.1 eq)
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Triethylamine (1.5 eq)
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Dichloromethane (DCM), anhydrous
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1 M HCl (aq)
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Saturated NaHCO3 (aq)
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3-chloro-5-fluorobenzoyl chloride (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
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Causality: The reaction is performed under an inert atmosphere to prevent side reactions with atmospheric moisture. Cooling to 0 °C helps to control the exothermicity of the acylation reaction.
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Amine Addition: In a separate flask, dissolve cyclohexylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Transfer this solution to the dropping funnel and add it dropwise to the stirred benzoyl chloride solution over 20-30 minutes.
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Causality: A slight excess of the amine ensures complete consumption of the limiting benzoyl chloride. Triethylamine acts as an acid scavenger, neutralizing the HCl formed during the reaction and driving the equilibrium towards the product. Dropwise addition prevents a rapid temperature increase.
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Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzoyl chloride spot is no longer visible.
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Self-Validation: TLC provides a real-time check on the reaction's completion, preventing premature workup or unnecessary extension of the reaction time.
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Aqueous Workup: Quench the reaction by adding 1 M HCl (aq) and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO3, and brine.
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Causality: The HCl wash removes excess triethylamine and unreacted cyclohexylamine. The NaHCO3 wash removes any remaining acidic impurities. The brine wash helps to break any emulsions and begins the drying process.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
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Self-Validation: The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy and Mass Spectrometry. The melting point should be sharp.
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PART 3: Potential Applications and Biological Relevance
While the specific biological activity of 3-Chloro-N-cyclohexyl-5-fluorobenzamide is unknown, the structural motifs present suggest several promising avenues for investigation.
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Agrochemicals: Many halogenated benzamides are used as herbicides or fungicides. The combination of chlorine and fluorine on the aromatic ring could lead to novel agrochemical candidates.
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Pharmaceuticals:
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Enzyme Inhibition: Benzamides are known to inhibit a variety of enzymes. For example, related compounds have shown potential as IKKβ inhibitors, which are relevant in cancer therapy.[4]
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Antimicrobial Activity: The N-cyclohexylamide moiety has been explored in the development of antibacterial agents.[5]
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Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can increase binding affinity through favorable interactions with protein targets.[6]
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PART 4: Safety and Handling
No specific safety data sheet (SDS) exists for the target compound. However, based on the SDS for related benzamides, the following precautions are recommended:
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Hazard Identification: Assumed to be an irritant to the skin, eyes, and respiratory tract.[1] Handle with care to avoid dust inhalation and direct contact.
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Personal Protective Equipment (PPE):
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Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
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Handle in a well-ventilated fume hood.
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First Aid Measures:
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Skin Contact: Wash off immediately with plenty of soap and water.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
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Inhalation: Move to fresh air.
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Ingestion: Do not induce vomiting. Seek medical attention.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion and Future Directions
3-Chloro-N-cyclohexyl-5-fluorobenzamide (CAS 1881330-78-4) represents an unexplored area of chemical space. Based on the analysis of its structural analogues, it is predicted to be a stable, crystalline solid with low water solubility. Its synthesis should be readily achievable through standard amidation protocols. The combination of its structural features suggests a strong potential for applications in both the pharmaceutical and agrochemical industries.
Future work should focus on the de novo synthesis, purification, and full characterization of this compound. Once a pure sample is obtained, a comprehensive screening for biological activity would be a logical next step to unlock its therapeutic or commercial potential.
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